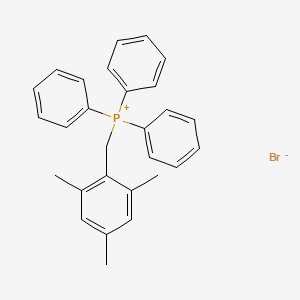
6-Methoxy-5-nitro-1,2,3,4-tetrahydronaphthalen-1-one
描述
6-Methoxy-5-nitro-1,2,3,4-tetrahydronaphthalen-1-one is an organic compound belonging to the class of tetralones It is characterized by the presence of a methoxy group at the sixth position and a nitro group at the fifth position on the tetralone ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-5-nitro-1,2,3,4-tetrahydronaphthalen-1-one typically involves the nitration of 6-Methoxy-1-tetralone. The process can be summarized as follows:
Starting Material: 6-Methoxy-1-tetralone.
Nitration: The nitration reaction is carried out using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically performed at a controlled temperature to ensure the selective introduction of the nitro group at the fifth position.
Purification: The reaction mixture is then quenched with water, and the product is extracted using an organic solvent. The crude product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: The nitration reaction can be carried out in batch reactors or continuous flow reactors, depending on the scale of production.
Optimization of Reaction Conditions: Parameters such as temperature, concentration of reagents, and reaction time are optimized to maximize yield and purity.
Purification and Isolation: Advanced purification techniques, including crystallization and chromatography, are employed to isolate the final product with high purity.
化学反应分析
Types of Reactions
6-Methoxy-5-nitro-1,2,3,4-tetrahydronaphthalen-1-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Sodium hydride in dimethylformamide, potassium carbonate in acetone.
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Major Products Formed
Reduction: 6-Methoxy-5-amino-1-tetralone.
Substitution: Various substituted tetralones depending on the nucleophile used.
Oxidation: Products with additional oxygen-containing functional groups.
科学研究应用
6-Methoxy-5-nitro-1,2,3,4-tetrahydronaphthalen-1-one has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of bioactive molecules with potential therapeutic properties.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic compounds.
Material Science: The compound can be used in the development of novel materials with specific properties.
Biological Studies: It is used in studies to understand the biological activity and mechanism of action of related compounds.
作用机制
The mechanism of action of 6-Methoxy-5-nitro-1,2,3,4-tetrahydronaphthalen-1-one is primarily related to its functional groups:
Nitro Group: The nitro group can undergo reduction to form an amino group, which can interact with biological targets such as enzymes and receptors.
Methoxy Group: The methoxy group can influence the compound’s solubility, stability, and interaction with biological molecules.
相似化合物的比较
Similar Compounds
6-Methoxy-1-tetralone: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-Nitro-1-tetralone: Lacks the methoxy group, affecting its solubility and reactivity.
6-Methoxy-5-amino-1-tetralone: The reduced form of 6-Methoxy-5-nitro-1,2,3,4-tetrahydronaphthalen-1-one, with different biological activity.
Uniqueness
This compound is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.
属性
分子式 |
C11H11NO4 |
|---|---|
分子量 |
221.21 g/mol |
IUPAC 名称 |
6-methoxy-5-nitro-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C11H11NO4/c1-16-10-6-5-7-8(11(10)12(14)15)3-2-4-9(7)13/h5-6H,2-4H2,1H3 |
InChI 键 |
KVJWCFCHDPZOQF-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C2=C(C=C1)C(=O)CCC2)[N+](=O)[O-] |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1(3H)-Isobenzofuranone, 3-[4-(dimethylamino)phenyl]-3-(diphenylamino)-](/img/structure/B8664476.png)





![S-[3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propyl] ethanethioate](/img/structure/B8664516.png)
![3-Chloro-alpha-[[[1,1-dimethylethyl]amino]methyl]benzenemethanol](/img/structure/B8664524.png)
![Ethyl 5,7-dimethylimidazo[1,2-c]pyrimidine-2-carboxylate](/img/structure/B8664531.png)
![4-chloro-2-(methoxymethyl)-1H-benzo[d]imidazole](/img/structure/B8664539.png)

![2-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]ethan-1-amine](/img/structure/B8664547.png)


